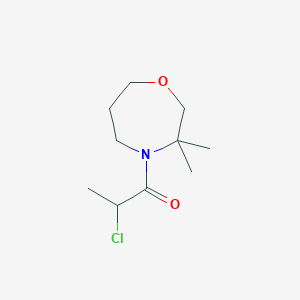
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one, also known as CDMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMO is a chiral molecule with a molecular weight of 227.72 g/mol and a chemical formula of C11H18ClNO2.
作用机制
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by this compound leads to changes in the expression of various genes, including those involved in cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been shown to improve memory and cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of 2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one is its high purity and stability, which makes it easy to handle and store. It is also a versatile molecule that can be used in various types of experiments. However, one of the limitations of this compound is its high cost, which can limit its use in some experiments.
未来方向
There are several future directions for the use of 2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one in scientific research. One potential application is in the development of new drugs and pharmaceuticals, especially in the treatment of cancer and other diseases. This compound could also be used in the synthesis of new chiral ligands and catalysts for asymmetric synthesis. Additionally, further research is needed to explore the full range of biochemical and physiological effects of this compound and its potential applications in other fields such as agriculture and materials science.
In conclusion, this compound is a promising compound with a wide range of potential applications in various fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied, and it has shown promising results in the development of new drugs and pharmaceuticals. Despite its high cost, this compound remains a valuable tool for scientific research, and further research is needed to explore its full potential.
合成方法
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one can be synthesized through the reaction between 3,3-dimethyl-1,4-oxazepane and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a purity of over 99%.
科学研究应用
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one has been widely used in the field of organic synthesis as a chiral building block for the preparation of various compounds. It has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. This compound has shown promising results in the development of new drugs and pharmaceuticals, especially in the treatment of cancer and other diseases.
属性
IUPAC Name |
2-chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)9(13)12-5-4-6-14-7-10(12,2)3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHXEKLIOBFNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCOCC1(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

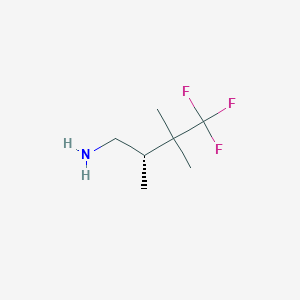
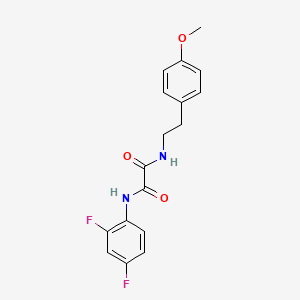
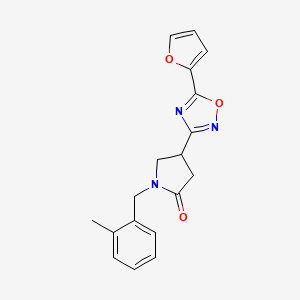
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2454987.png)
![5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2454988.png)
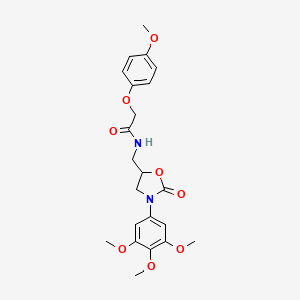
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2454991.png)
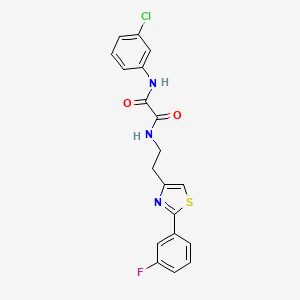
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2454998.png)
![3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2454999.png)

